molecular formula C10H14N2O2 B13901432 Methyl 3-(3-hydrazinylphenyl)propanoate

Methyl 3-(3-hydrazinylphenyl)propanoate

Cat. No.: B13901432
M. Wt: 194.23 g/mol
InChI Key: JJWGZBXZXLERJZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydrazinylphenyl)propanoate is a hydrazine-containing aromatic ester with the molecular formula C₁₀H₁₄N₂O₂. Its structure features a phenyl ring substituted with a hydrazinyl (-NH-NH₂) group at the 3-position, linked to a methyl propanoate moiety. This compound is synthesized via a multi-step pathway, typically involving:

Michael addition of methyl acrylate to an appropriate amine derivative to form methyl 3-(substituted amino)propanoate intermediates .

Hydrazinolysis of the ester intermediate to yield the hydrazide derivative .

Further functionalization (e.g., condensation with aldehydes or ketones) to generate hydrazone derivatives .

The hydrazinyl group confers nucleophilic reactivity, making it a versatile intermediate for synthesizing bioactive molecules, particularly in medicinal chemistry for cholinesterase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3-(3-hydrazinylphenyl)propanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)6-5-8-3-2-4-9(7-8)12-11/h2-4,7,12H,5-6,11H2,1H3

InChI Key

JJWGZBXZXLERJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-hydrazinylphenyl)propanoate typically involves the esterification of 3-(3-hydrazinylphenyl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydrazinylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydrazinylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazinyl group.

    Medicine: Explored for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydrazinylphenyl)propanoate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and nucleic acids. This can result in changes in cellular signaling pathways and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 3-(3-hydrazinylphenyl)propanoate with structurally related compounds, emphasizing substituent effects on properties and applications:

Compound Name Substituent(s) on Phenyl Ring Key Functional Groups Molecular Weight Biological/Physical Properties Reference
This compound 3-NH-NH₂ Hydrazinyl, methyl ester 194.23 g/mol Cholinesterase inhibition, synthetic versatility
Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate Indole, hydrazinylidene Hydrazone, ethyl ester 315.35 g/mol Crystallographic stability, potential antimicrobial activity
Methyl 3-[(4-chlorophenyl)sulfonyl]propanoate 4-Cl, sulfonyl Sulfonyl, methyl ester 262.73 g/mol Antimicrobial activity (Gram-positive bacteria)
Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate Benzofuran, hydroxy, methoxy Benzofuran, methyl ester 264.26 g/mol Antioxidant properties, natural product
Methyl 3-(4-hydroxyphenyl)propanoate 4-OH Hydroxy, methyl ester 180.20 g/mol Precursor for formylation reactions
Methyl 3-(4-ethynylphenyl)propanoate 4-C≡CH Ethynyl, methyl ester 188.22 g/mol Click chemistry applications, polymer synthesis

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